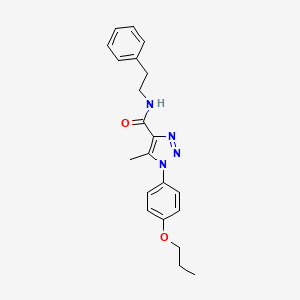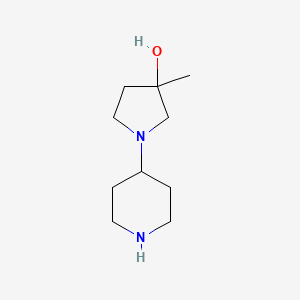![molecular formula C17H18N2O3 B2516509 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide CAS No. 2034301-39-6](/img/structure/B2516509.png)
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.342. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)furan-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)furan-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Antimicrobianos
El benzofurano y sus derivados, que incluyen el compuesto N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide, se consideran estructuras adecuadas con una amplia gama de aplicaciones biológicas y farmacológicas . Se han utilizado en el desarrollo de nuevos agentes terapéuticos para combatir la resistencia a los antibióticos . Esto los convierte en un área prometedora de estudio para el tratamiento de enfermedades microbianas .
Actividad Anticancerígena
Los derivados del benzofurano han mostrado propiedades anticancerígenas potenciales . Las características estructurales únicas del benzofurano lo convierten en una estructura privilegiada en el campo del descubrimiento de fármacos . Evaluar la estructura química de estos compuestos puede guiar a los químicos medicinales del futuro en el diseño de nuevos fármacos para la terapia del cáncer .
Tratamiento de Enfermedades de la Piel
Algunos derivados del benzofurano, como la psoralena, la 8-metoxipsoralena y la angelicina, se han utilizado en el tratamiento de enfermedades de la piel como el cáncer o la psoriasis .
Mejor Biodisponibilidad
La mejora de la biodisponibilidad es uno de los objetivos logrados con la mayoría de los compuestos más recientes, lo que permite una dosificación una vez al día . Esto hace que los derivados del benzofurano sean adecuados para desarrollar candidatos antimicrobianos eficientes .
Invención y Desarrollo de Fármacos
Las características estructurales únicas del benzofurano y su amplia gama de actividades biológicas lo convierten en una estructura privilegiada en el campo del descubrimiento de fármacos . Este andamiaje ha surgido como un farmacóforo de elección para el diseño de agentes antimicrobianos que son activos hacia diferentes objetivos clínicamente aprobados .
Relaciones Estructura-Actividad (SAR)
Los investigadores están trabajando en un patrón de sustitución alrededor del núcleo de los derivados del benzofurano, con el objetivo de ayudar a los químicos medicinales a desarrollar relaciones estructura-actividad (SAR) sobre estos derivados como fármacos antimicrobianos .
Mecanismo De Acción
Target of Action
Benzofuran and indole derivatives have been found to interact with a variety of biological targets. For instance, benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
The mode of action of benzofuran and indole derivatives can vary greatly depending on the specific compound and its targets. For example, some benzofuran compounds have been found to have anti-hepatitis C virus activity . Indole derivatives have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Benzofuran and indole derivatives can affect a variety of biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by “N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide” would depend on its specific targets and mode of action.
Result of Action
The result of a compound’s action refers to the molecular and cellular effects it has. For benzofuran compounds, these effects can include anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For indole derivatives, these effects can include a wide range of biological activities .
Análisis Bioquímico
Biochemical Properties
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. For instance, it interacts with cytochrome P450 enzymes, leading to the modulation of drug metabolism and detoxification processes . Additionally, this compound binds to specific proteins, altering their conformation and activity, which can influence cellular signaling pathways and gene expression.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation, differentiation, and survival . Furthermore, this compound can affect the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it can inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-tumor activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to modulate the activity of cytochrome P450 enzymes, which are critical for the metabolism of drugs and other xenobiotics . Additionally, this compound can influence the levels of key metabolites, such as ATP and NADH, thereby affecting cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and localization . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability within the body.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-19(2)14(10-18-17(20)13-7-8-21-11-13)16-9-12-5-3-4-6-15(12)22-16/h3-9,11,14H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTZOEBGJZUQJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=COC=C1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2516429.png)
![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B2516432.png)
![Methyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2516433.png)
![methyl 1-methyl-4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2516435.png)
![(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2516437.png)
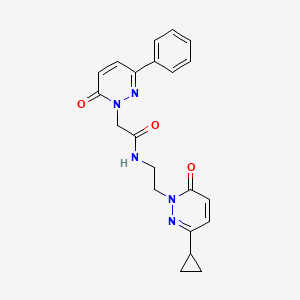
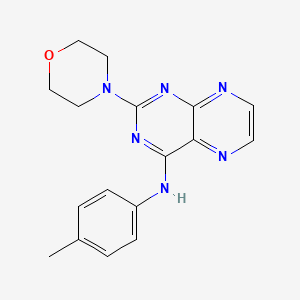
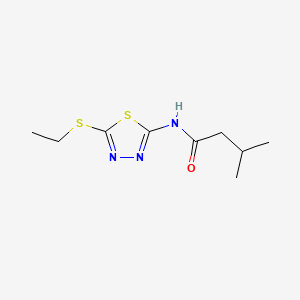
![2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2516442.png)

![2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2516446.png)
